molecular formula C25H19NO6 B14956534 2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

Cat. No.: B14956534
M. Wt: 429.4 g/mol
InChI Key: OWNGGNRAILNMJG-UHFFFAOYSA-N
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Description

2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. For instance, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour can yield the desired product . The product is then purified by flash chromatography on silica gel using dichloromethane as an eluent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the chromen ring.

    Substitution: Various substitution reactions can occur, particularly at the phenyl ring and the chromen core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H19NO6

Molecular Weight

429.4 g/mol

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C25H19NO6/c27-23-14-21(18-9-5-2-6-10-18)20-12-11-19(13-22(20)32-23)31-24(28)15-26-25(29)30-16-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,26,29)

InChI Key

OWNGGNRAILNMJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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